3-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide
Description
3-Chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide-derived compound featuring a 2-oxoindoline scaffold substituted at the 5-position with a benzenesulfonamide group containing a meta-chlorine atom. This structure combines the sulfonamide pharmacophore, known for its versatility in drug design , with the 2-oxoindoline moiety, which is associated with diverse biological activities, including kinase inhibition and apoptosis modulation. The compound has been synthesized via mechanochemical methods, achieving high yields (83%) under solvent-free conditions, reflecting sustainable chemistry practices .
Properties
IUPAC Name |
3-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-10-2-1-3-12(8-10)21(19,20)17-11-4-5-13-9(6-11)7-14(18)16-13/h1-6,8,17H,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXCDORVQOOFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-chloroaniline with 2-oxoindoline-5-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogues and their properties:
Key Comparative Insights
Substitution at the indoline C3 position (e.g., imidazole in FC85 vs. absence in the target compound) significantly alters biological activity, shifting from apoptosis induction to protein degradation .
Synthesis Efficiency: Mechanochemical synthesis (e.g., target compound) offers superior sustainability and yield (83%) compared to traditional reflux methods used for FC85 .
Biological Target Specificity :
- The target compound’s derivative 15 (GSPT1/2 degrader) demonstrates high selectivity for proteasome-mediated degradation, whereas FC85 broadly induces apoptosis via undefined mechanisms .
- Piperidine-containing analogues (e.g., compound 11 in ) show divergent receptor targeting (e.g., 5-HT7 vs. α2A), underscoring the impact of linker and substituent modifications .
Structure-Activity Relationship (SAR) Highlights
- Chlorine Position : Meta-chlorine in the benzenesulfonamide group (target compound) may enhance steric complementarity in enzymatic binding pockets compared to para-substituted analogues .
- Oxoindoline Modifications : The 2-oxoindoline core is critical for maintaining planar geometry, facilitating interactions with hydrophobic protein domains .
- Linker Flexibility : Rigid linkers (e.g., benzofuran in compound 15 ) improve receptor selectivity, while flexible ethyl-piperidine chains (compound 11 ) reduce conformational entropy .
Biological Activity
3-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a chlorinated aromatic ring and an indolinone moiety. The presence of the 3-chloro group enhances its electrophilic reactivity, while the N-(2-oxoindolin-5-yl) segment contributes to its biological properties. The structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug development.
The biological activity of 3-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where modulation of these pathways can lead to antiproliferative effects.
Biological Activities
Research indicates that compounds similar to 3-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibit diverse biological activities:
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Anticancer Properties :
- The compound has shown promising antiproliferative effects against various cancer cell lines, including colon (HCT116), breast (MCF7), and pancreatic (PaCa2) cancer cells. In studies, it demonstrated significant inhibitory effects comparable to established anticancer agents like sunitinib .
- A study reported IC50 values indicating effective inhibition of cancer cell proliferation, with some derivatives exhibiting enhanced activity due to structural modifications .
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Antimicrobial Activity :
- Many sulfonamides are known for their antimicrobial properties due to their ability to inhibit bacterial folic acid synthesis. Research has indicated that 3-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide may possess similar activities against various bacterial strains .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
